molecular formula C2H8N2O3Pt B1242056 (Glycolato-O,O')diammine platinum(II)

(Glycolato-O,O')diammine platinum(II)

Cat. No. B1242056
M. Wt: 303.18 g/mol
InChI Key: GYAVMUDJCHAASE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nedaplatin is a second-generation cisplatin analogue with antineoplastic activity. Containing a novel ring structure in which glycolate is bound to the platinum by a bidentate ligand, nedaplatin forms reactive platinum complexes that bind to nucelophillic groups in DNA, resulting in intrastrand and interstrand DNA cross-links, apoptosis and cell death. This agent appears to be less nephrotoxic and neurotoxic compared to both cisplatin and carboplatin.

Scientific Research Applications

Pharmacokinetics and Comparative Studies

  • (Glycolato-O,O')diammine platinum(II), also known as 254-S, has been extensively studied for its pharmacokinetics. It demonstrates a biphasic plasma concentration decay similar to other platinum compounds like cisplatin and carboplatin. Notably, more than 50% of 254-S is excreted in urine within 480 minutes after administration, indicating its rapid clearance from the body (Sasaki et al., 2004).

Clinical Efficacy in Cancer Treatment

  • Clinical studies have shown that 254-S is effective in treating various genitourinary cancers, including transitional-cell carcinoma of the urinary bladder and testicular cancer, with an objective response rate of 28.6% to 80.0% depending on the cancer type. The compound is characterized by reversible bone marrow suppression as its dose-limiting toxicity (Akaza et al., 2004).

Radiolabeling for Research

  • 254-S has been successfully radiolabeled with 195mPt, achieving high radionuclidic purity. This allows for detailed pharmacokinetic and biodistribution studies, essential for understanding the behavior of this compound in biological systems (Kawai et al., 1995).

Lung Lymph Pharmacokinetics

  • The pharmacokinetics of 254-S in lung lymph in sheep revealed distinct distribution and behavior compared to cis-diammine-dichloroplatinum(II), with differences attributed to their varying protein binding strengths. This research suggests potential benefits of 254-S in treating intrathoracic malignancies, such as lung cancer and lymph metastasis (Koizumi et al., 1993).

Intraperitoneal Infusion Analysis

  • A study focusing on the pharmacokinetics following intraperitoneal infusion of 254-S in cancer patients showed that it is well absorbed into systemic circulation from abdominal ascites as an active form. This provides insights into its potential for intraperitoneal chemotherapy (Hirabayashi et al., 1990).

Enhanced Antitumor Effects with Hyperthermia

  • Studies on the combination of 254-S with hyperthermia have shown an enhanced antitumor effect. This synergistic effect is attributed to the higher accumulation and retention of 254-S in tumor tissues when combined with hyperthermia, suggesting its use in thermotherapy-enhanced chemotherapy (Jo et al., 1996).

properties

Product Name

(Glycolato-O,O')diammine platinum(II)

Molecular Formula

C2H8N2O3Pt

Molecular Weight

303.18 g/mol

IUPAC Name

azane;2-oxidoacetate;platinum(2+)

InChI

InChI=1S/C2H3O3.2H3N.Pt/c3-1-2(4)5;;;/h1H2,(H,4,5);2*1H3;/q-1;;;+2/p-1

InChI Key

GYAVMUDJCHAASE-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])[O-].N.N.[Pt+2]

synonyms

(glycolato-O,O')diammineplatinum II
254-S
CGDP-II
cis-diammine(glycolato)platinum II
nedaplatin
NSC 375101D
NSC-375101D

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Glycolato-O,O')diammine platinum(II)
Reactant of Route 2
(Glycolato-O,O')diammine platinum(II)
Reactant of Route 3
(Glycolato-O,O')diammine platinum(II)

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